molecular formula C25H22N2O5S B2661277 (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1029747-19-0

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2661277
CAS No.: 1029747-19-0
M. Wt: 462.52
InChI Key: KZWVFINZTGPQOE-UHFFFAOYSA-N
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Description

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Synthesis

  • Compounds with similar structural components, such as bromophenols and derivatives synthesized from reactions including bromination and demethylation, have been studied for their in vitro antioxidant activities. These studies suggest potential antioxidant properties for compounds with phenolic rings and hydroxyl groups, indicating that similar compounds might possess promising antioxidant capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antiproliferative Activity

  • Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. This indicates the potential application of structurally related compounds in cancer research, particularly in identifying new therapeutic agents with antimitogenic activity (Al‐Ghorbani et al., 2017).

Antibacterial Screening

  • The synthesis and characterization of novel thiazolyl pyrazole and benzoxazole compounds have been conducted, with these compounds being scanned for antibacterial activities. This suggests potential applications in developing new antibacterial agents or studying the interaction mechanisms of such compounds with bacterial targets (Landage, Thube, & Karale, 2019).

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c28-25(26-14-16-31-17-15-26)24-18-27(22-8-4-5-9-23(22)33(24,29)30)19-10-12-21(13-11-19)32-20-6-2-1-3-7-20/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVFINZTGPQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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